molecular formula C20H22N2O2 B12699609 1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol CAS No. 85239-27-6

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol

Cat. No.: B12699609
CAS No.: 85239-27-6
M. Wt: 322.4 g/mol
InChI Key: AGJGHKFBYHGVTE-UHFFFAOYSA-N
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Description

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol is a complex organic compound that features both an ethylphenylamino group and a quinolinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 8-quinolinyloxy group, which is then coupled with the ethylphenylamino group under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, polymers, and electronic components.

Mechanism of Action

The mechanism of action of 1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and resulting in various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tris(8-hydroxyquinolinato)aluminum: This compound shares the quinolinyloxy group and is used in similar applications, such as in organic light-emitting diodes (OLEDs).

    Quinoxaline derivatives: These compounds also feature a quinoline moiety and are studied for their wide range of physicochemical and biological activities.

Uniqueness

1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol is unique due to its combination of the ethylphenylamino and quinolinyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

85239-27-6

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(N-ethylanilino)-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C20H22N2O2/c1-2-22(17-10-4-3-5-11-17)14-18(23)15-24-19-12-6-8-16-9-7-13-21-20(16)19/h3-13,18,23H,2,14-15H2,1H3

InChI Key

AGJGHKFBYHGVTE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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